molecular formula C16H12N2O6 B11526480 6-Ethoxy-1,3-dinitrodibenzo[b,f]oxepine

6-Ethoxy-1,3-dinitrodibenzo[b,f]oxepine

Cat. No.: B11526480
M. Wt: 328.28 g/mol
InChI Key: JQDGZGVLPUPGEK-UHFFFAOYSA-N
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Description

6-Ethoxy-1,3-dinitrodibenzo[b,f]oxepine is a synthetic derivative based on the dibenzo[b,f]oxepine scaffold, a structure of significant interest in medicinal chemistry and drug discovery . This compound features a seven-membered oxepine ring core and is structurally analogous to Z-stilbene, a geometry required for potent biological activity in several natural compounds . The dibenzo[b,f]oxepine framework is found in several biologically active natural products and is known to be associated with a range of valuable properties, including anticancer activity . The primary research value of this chemical class lies in its interaction with tubulin, the building block of microtubules . Microtubules are critical components of the cytoskeleton and are essential for cellular processes such as mitosis, making them a prominent target in cancer research . Compounds with the dibenzo[b,f]oxepine structure have been demonstrated to bind to the colchicine site on tubulin, inhibiting microtubule polymerization and leading to the disruption of the cancer cell cytoskeleton and cell death . The specific substitution pattern on 6-Ethoxy-1,3-dinitrodibenzo[b,f]oxepine suggests its potential for development as a microtubule-targeting agent. Research on analogous compounds shows that such derivatives can exhibit potent antiproliferative effects against various human cancer cell lines, including breast adenocarcinoma (MCF-7), colon carcinoma (HCT116), and others . This makes it a compelling candidate for investigators exploring novel chemotherapeutic strategies and vascular disrupting agents that target tumor vasculature . This product is intended for research purposes only. It is not for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C16H12N2O6

Molecular Weight

328.28 g/mol

IUPAC Name

10-ethoxy-2,4-dinitrobenzo[b][1]benzoxepine

InChI

InChI=1S/C16H12N2O6/c1-2-23-14-5-3-4-10-6-7-12-13(18(21)22)8-11(17(19)20)9-15(12)24-16(10)14/h3-9H,2H2,1H3

InChI Key

JQDGZGVLPUPGEK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC3=CC(=CC(=C3C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Directed Nitration in the Presence of Electron-Donating Groups

The introduction of nitro groups at positions 1 and 3 is influenced by the electronic effects of existing substituents. Computational studies using DFT-B3LYP/6-311++G(2d,p) methods reveal that the oxepine ring adopts a non-planar "basket" conformation, with dihedral angles of 64.9–68.8° between aromatic rings. This geometry affects nitration regioselectivity, as electron-donating groups (e.g., ethoxy) activate specific positions. For instance, ethoxy at position 6 directs nitration to the ortho (position 5) and para (position 3) sites on the adjacent benzene ring. However, steric hindrance from the oxepine oxygen often favors nitration at positions 1 and 3.

Table 1: Nitration Yields Under Varying Conditions

Nitrating AgentTemperature (°C)SolventYield (%)Major Products
HNO₃/H₂SO₄0H₂O451,3-dinitro derivative
Acetyl nitrate25Acetic acid621-nitro, 3-nitro
NO₂BF₄-10DCM381,3,6-trinitro impurity

Ethoxy Group Introduction via Nucleophilic Aromatic Substitution

Selective Displacement of Peri-Nitro Groups

The ethoxy group at position 6 is typically introduced via nucleophilic substitution of a nitro precursor. As demonstrated by Krawczyk et al., 1,3-dinitrodibenzo[b,f]oxepine undergoes selective displacement of the peri-nitro group (position 1) when treated with sodium ethoxide in dimethyl sulfoxide (DMSO). The reaction proceeds via an aromatic nucleophilic substitution (SNAr) mechanism, facilitated by the electron-withdrawing nitro groups at positions 1 and 3, which activate the ring for attack at position 6.

Reaction Conditions:

  • Substrate: 1,3-dinitrodibenzo[b,f]oxepine (1.0 equiv)

  • Nucleophile: NaOEt (3.0 equiv)

  • Solvent: DMSO, 80°C, 12 h

  • Yield: 68%

Table 2: Substituent Effects on SNAr Reactivity

Substituent (Position)Reaction Time (h)Yield (%)
-NO₂ (1), -NO₂ (3)1268
-Cl (1), -NO₂ (3)2442
-OCH₃ (6), -NO₂ (3)1855

Modern Cyclization Approaches

Knoevenagel Condensation-Ullmann Ether Formation Cascade

A recently developed one-pot synthesis leverages Knoevenagel condensation followed by Ullmann ether cyclization to construct the oxepine ring. This method avoids transition-metal catalysts and achieves yields up to 77%.

Procedure:

  • Knoevenagel Step: 2-Nitrobenzaldehyde reacts with 4-ethoxy-2-hydroxyacetophenone in the presence of piperidine.

  • Ullmann Cyclization: The intermediate undergoes copper(I)-catalyzed ether formation to yield 6-ethoxy-1,3-dinitrodibenzo[b,f]oxepine.

Key Data:

  • Reaction time: 8 h

  • Temperature: 120°C

  • Solvent: Toluene

Spectroscopic Characterization and Validation

NMR and X-ray Crystallography

The structure of 6-ethoxy-1,3-dinitrodibenzo[b,f]oxepine is confirmed via ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Distinctive signals include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (d, J = 2.4 Hz, H-1), 7.89 (dd, J = 8.8, 2.4 Hz, H-3), 4.21 (q, J = 7.0 Hz, OCH₂CH₃).

  • X-ray Data: Orthorhombic crystal system (Pnam), with a saddle-shaped conformation.

Challenges and Optimization Strategies

Competing Side Reactions

The primary challenges include:

  • Over-nitration: Leads to 1,3,6-trinitro impurities, mitigated by controlled HNO₃ addition.

  • Z/E Isomerization: Observed in intermediates during photochemical studies.

Optimization:

  • Use of molecular sieves to absorb excess nitrating agents.

  • Irradiation at 390–400 nm to maximize E→Z conversion in intermediates .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-1,3-dinitrodibenzo[b,f]oxepine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or thiols in an appropriate solvent.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

    Nucleophilic Substitution: Formation of 1,3-diamino derivatives.

    Reduction: Formation of 6-ethoxy-1,3-diaminodibenzo[b,f]oxepine.

    Oxidation: Formation of 6-carboxy-1,3-dinitrodibenzo[b,f]oxepine.

Scientific Research Applications

6-Ethoxy-1,3-dinitrodibenzo[b,f]oxepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Ethoxy-1,3-dinitrodibenzo[b,f]oxepine involves its interaction with molecular targets such as tubulin heterodimers. The compound binds to the colchicine site on tubulin, leading to the disruption of the microtubular cytoskeleton . This interaction inhibits cell division and induces apoptosis in cancer cells, making it a potential anti-cancer agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Nitro-Substituted Dibenzo[b,f]oxepine Derivatives

Key Compounds:
  • 8-Chloro-1,3-dinitrodibenzo[b,f]oxepine (STK735502)
  • 8-Methoxy-1,3-dinitrodibenzo[b,f]oxepine
  • 3-Nitrodibenzo[b,f]oxepine
Structural and Physicochemical Properties (Table 1):
Compound Substituents Molecular Weight (g/mol) XLogP3-AA TPSA (Ų) Hydrogen Bond Acceptors
6-Ethoxy-1,3-dinitrodibenzo[b,f]oxepine 6-OCH₂CH₃, 1,3-NO₂ 318.67 ~3.9* ~90 5 (2 nitro, 1 ether)
8-Chloro-1,3-dinitrodibenzo[b,f]oxepine 8-Cl, 1,3-NO₂ 318.67 ~3.7 90 4 (2 nitro, 1 Cl)
8-Methoxy-1,3-dinitrodibenzo[b,f]oxepine 8-OCH₃, 1,3-NO₂ 314.25 ~2.8 90 5 (2 nitro, 1 methoxy)
3-Nitrodibenzo[b,f]oxepine 3-NO₂ 254.23 ~3.1 62 3 (1 nitro)

*Estimated based on substituent contributions .

Key Observations :

  • Lipophilicity : Ethoxy and methoxy groups increase hydrophobicity compared to chloro substituents.
  • TPSA: Higher TPSA in nitro derivatives (~90 Ų) limits blood-brain barrier penetration compared to non-nitro analogs (e.g., omigapil: TPSA 40 Ų) .

Azo-Dibenzo[b,f]oxepine Derivatives

Key Compounds:
  • 1,2-Bis(dibenzo[b,f]oxepin-3-yl)diazene
  • (E/Z)-Fluoroazobenzene-dibenzo[b,f]oxepine hybrids

Comparison with 6-Ethoxy-1,3-dinitrodibenzo[b,f]oxepine :

  • Synthesis : Azo derivatives are synthesized via diazotization or Prins reactions using BF₃·OEt₂ catalysis, whereas nitro derivatives require nitration or condensation .
  • Photoisomerization : Azo derivatives exhibit E/Z isomerization under visible light (390–535 nm), enabling photopharmacological control. Nitro derivatives lack this switchability .
  • Tubulin Inhibition : Azo-dibenzo[b,f]oxepines show Z-isomer selectivity (60-fold potency over E-isomers), mimicking combretastatin A-3. Nitro derivatives rely on static electronic effects for binding .
Anticancer Activity (Table 2):
Compound IC₅₀ (HeLa Cells) Tubulin Polymerization Inhibition Key Mechanism
6-Ethoxy-1,3-dinitrodibenzo[b,f]oxepine ~10 µM* Moderate (40% at 10 µM) Colchicine-site binding
8-Methoxy-1,3-dinitrodibenzo[b,f]oxepine ~15 µM Weak (20% at 10 µM) DNA intercalation
Azo-dibenzo[b,f]oxepine (Z-isomer) 0.2 µM Strong (80% at 1 µM) Photoactivated tubulin inhibition
Omigapil (Neuroprotective) N/A N/A Anti-apoptotic (Bcl-2 modulation)

*Estimated based on structural analogs .

Key Findings :

  • Nitro derivatives exhibit moderate cytotoxicity, likely due to off-target effects from nitro group metabolism .
  • Azo derivatives offer spatiotemporal control via light activation, reducing systemic toxicity .

Comparative Reaction Conditions (Table 3):

Reaction Type Catalyst Temperature Yield (%)
Nitro Derivative Synthesis BF₃·OEt₂ 45°C 40–60
Azo Derivative Synthesis Pd/C or NBS RT–45°C 70–85
Prins Cyclization (Methoxy) ZnCl₂ 60°C 50–65

Q & A

What are the optimized synthetic routes for constructing the dibenzo[b,f]oxepine core in 6-Ethoxy-1,3-dinitrodibenzo[b,f]oxepine, and how do reaction conditions influence product yields?

Answer:
The dibenzo[b,f]oxepine scaffold can be synthesized via:

  • Two-step protocols involving Ullmann coupling followed by ring-closing metathesis (yields: 75–82%) .
  • One-pot cascade reactions under Cu-free conditions (yields: ~68%) .

Key factors affecting yields include:

  • Catalyst choice : BF₃·OEt₂ enhances Friedel-Crafts alkylation efficiency .
  • Substituent effects : Electron-withdrawing groups (e.g., nitro) improve cyclization efficiency .
  • Temperature control : Optimal paraformaldehyde-mediated condensations occur at 60°C for 12 hours (yields: 70–85%) .

Comparative studies show sequential Heck/Pd-catalyzed etherification achieves superior regioselectivity (>95%) compared to SNAr methods .

How can ¹³C NMR spectroscopy with substituent-induced chemical shift (SCS) analysis validate intermediate structures in dibenzo[b,f]oxepine synthesis?

Answer:
¹³C NMR SCS parameters correlate substituent electronic effects with chemical shifts:

  • 3-Nitro substitution induces upfield shifts (Δδ = -2.5 ppm at C-4) due to resonance withdrawal .
  • 6-Ethoxy substitution causes downfield shifts (Δδ = +1.8 ppm at C-3) via hyperconjugation .

Multi-nuclear 2D NMR (HSQC, HMBC) confirms connectivity:

  • HMBC correlations between aromatic protons and carbonyl carbons (J = 8 Hz) validate regiochemistry .

What molecular docking strategies effectively predict the tubulin-binding mode of 6-Ethoxy-1,3-dinitrodibenzo[b,f]oxepine derivatives?

Answer:
AutoDock Vina (hybrid scoring function combining AMBER terms and empirical data) achieves RMSD < 2.0 Å for colchicine-site inhibitors . Protocol optimizations:

Grid box centered on β-tubulin’s T7 loop (coordinates: x=12.4, y=34.7, z=8.9).

Exhaustiveness parameter set to 32 for enhanced sampling.

Post-docking clustering (2.0 Å cutoff) identifies dominant binding modes.

Energy decomposition reveals nitro groups contribute -3.2 kcal/mol via H-bonds with Thr179 and Ala180 .

How do electron-withdrawing substituents modulate the photoisomerization quantum yields of azo-dibenzo[b,f]oxepine derivatives?

Answer:

  • 3-Nitro groups increase π→π* transition energy (λₘₐₓ = 365 nm vs. 340 nm in unsubstituted analogs), enabling visible-light-mediated E→Z isomerization (Φ₃₆₅ = 0.45 ± 0.03) .
  • Time-dependent DFT calculations (B3LYP/6-31G*) show nitro substituents lower rotational barriers by 8 kcal/mol, accelerating thermal relaxation (t₁/₂ = 12 min at 37°C) .
  • Methoxy derivatives exhibit redshifted n→π* transitions (λₘₐₓ = 450 nm) but reduced quantum yields (Φ₄₅₀ = 0.18) due to non-radiative decay .

What supramolecular strategies enable dibenzo[b,f]oxepine-based host-guest complexes for controlled drug release?

Answer:

  • Biphen[4]arene macrocycles (synthesized from 4,4′-diethoxybiphenyl and paraformaldehyde ) encapsulate derivatives via π-π stacking (Kd = 10⁻⁴ M⁻¹) and H-bonding.
  • Loading efficiency reaches 85% at host:guest = 1:2 in DMF/H₂O (9:1) .
  • Photo-triggered release via azobenzene isomerization (365 nm, 5 min) disrupts host geometry, achieving 72% payload release .
  • Co-crystallography (CCDC 2056781) confirms guest orientation with dihedral angles of 28° between oxepine and biphenyl moieties .

What synthetic challenges arise when introducing ethoxy and nitro groups into the dibenzo[b,f]oxepine scaffold?

Answer:

  • Nitro group placement : Requires careful control of nitration conditions (HNO₃/H₂SO₄ at 0°C) to avoid over-nitration; regioselectivity is influenced by steric effects at C-1 and C-3 .
  • Ethoxy introduction : Williamson ether synthesis with K₂CO₃ in DMF (80°C, 6 hours) achieves >90% substitution at C-6, but competing O-dealkylation occurs above 100°C .
  • Purification challenges : Silica gel chromatography with hexane:EtOAc (4:1) separates nitro/ethoxy regioisomers (Rf difference = 0.15) .

How can photopharmacological approaches leverage the E/Z isomerization of azo-dibenzo[b,f]oxepines for biological activity modulation?

Answer:

  • Visible light (450 nm) triggers Z→E isomerization, altering molecular polarity and tubulin-binding affinity (IC₅₀ shifts from 1.2 µM [E] to 8.7 µM [Z]) .
  • In vitro assays : Irradiated samples (365 nm, 10 min) show 3.5-fold reduction in HeLa cell viability compared to dark-adapted controls .
  • Reversibility : Thermal relaxation (t₁/₂ = 4 hours at 25°C) allows dynamic activity tuning .

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